Cas no 66869-82-7 (1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one)
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is a versatile organic compound featuring an imidazole core substituted with a phenyl group at the 1-position and an acetyl group at the 2-position. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a building block for heterocyclic derivatives. Its imidazole moiety offers coordination potential, making it relevant in ligand design for catalytic applications. The compound's stability under standard conditions ensures ease of handling and storage. Its synthetic flexibility allows for further functionalization, enabling tailored modifications for target applications. High purity grades are available to meet rigorous research and industrial requirements.

66869-82-7 structure
Product name:1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-phenyl-1H-imidazol-2-yl)-Ethanone
- 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one
- EN300-2652780
- 2-acetyl-N-phenylimidazole
- SCHEMBL1345334
- 66869-82-7
- Z2065789183
-
- MDL: MFCD32068674
- Inchi: InChI=1S/C11H10N2O/c1-9(14)11-12-7-8-13(11)10-5-3-2-4-6-10/h2-8H,1H3
- InChI Key: TZNYEJYONULLPI-UHFFFAOYSA-N
- SMILES: CC(=O)C1=NC=CN1C2=CC=CC=C2
Computed Properties
- Exact Mass: 186.079312947g/mol
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 34.9Ų
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2652780-5.0g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95.0% | 5.0g |
$1448.0 | 2025-02-20 | |
Enamine | EN300-2652780-0.1g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95.0% | 0.1g |
$140.0 | 2025-02-20 | |
Enamine | EN300-2652780-0.5g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95.0% | 0.5g |
$374.0 | 2025-02-20 | |
Aaron | AR028NQE-500mg |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95% | 500mg |
$540.00 | 2025-02-16 | |
Aaron | AR028NQE-5g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95% | 5g |
$2016.00 | 2023-12-15 | |
Aaron | AR028NQE-100mg |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95% | 100mg |
$218.00 | 2025-02-16 | |
1PlusChem | 1P028NI2-50mg |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95% | 50mg |
$173.00 | 2024-04-22 | |
1PlusChem | 1P028NI2-1g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95% | 1g |
$679.00 | 2024-04-22 | |
Enamine | EN300-2652780-1.0g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95.0% | 1.0g |
$499.0 | 2025-02-20 | |
Enamine | EN300-2652780-10.0g |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one |
66869-82-7 | 95.0% | 10.0g |
$2146.0 | 2025-02-20 |
1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one Related Literature
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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